molecular formula C14H14N2OS B1222826 N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1222826
M. Wt: 258.34 g/mol
InChI Key: UCQAMKMTOLXIEF-UHFFFAOYSA-N
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Description

N-(2-pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Biologically Active Derivatives Synthesis

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, closely related to N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, are synthesized as precursors of biologically active compounds. These compounds, including derivatives with cytostatic, antitubercular, and anti-inflammatory properties, offer potential in medical chemistry and pharmaceutical science due to their biological activity and high purity, exceeding 95% in some cases (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal activities. These compounds, including derivatives like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, show potential for further exploration in antimicrobial applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor Activity

Some derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antitumor effects. The research includes the synthesis of new series like 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides and their subsequent evaluation for antitumor properties, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antipsychotic Agent Potential

Heterocyclic analogues of 1192U90, including derivatives of benzothiophene, have been studied as potential antipsychotic agents. These compounds, after being evaluated for binding to dopamine and serotonin receptors and their in vivo activities, suggest that certain benzothiophene derivatives might be viable for development as antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-inflammatory Applications

Some compounds based on the benzothiophene structure, including 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, have been synthesized and identified as promising for anti-inflammatory applications. The modified method for their synthesis and the in silico prognosis of their anti-inflammatory activity make them interesting for further research in this area (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

properties

Product Name

N-(2-Pyridinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-pyridin-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H14N2OS/c17-14(16-13-7-3-4-8-15-13)11-9-18-12-6-2-1-5-10(11)12/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)

InChI Key

UCQAMKMTOLXIEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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